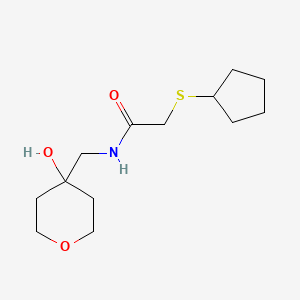
2-(cyclopentylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H23NO3S and its molecular weight is 273.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(cyclopentylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a compound with potential pharmacological applications. Its biological activity has garnered interest due to its structural features, which may confer unique interactions with biological targets. This article reviews the available literature on its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopentylthio and hydroxytetrahydropyran moieties. Characterization of the compound is performed using various techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of similar compounds derived from tetrahydropyran structures. For instance, derivatives have shown significant free radical scavenging activities in assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) . While direct data on this compound is limited, the presence of hydroxyl groups in its structure suggests potential antioxidant properties.
Antimicrobial Activity
Compounds with similar structural motifs have been tested for antimicrobial activity. For example, derivatives containing sulfur and hydroxyl groups have demonstrated effectiveness against various bacterial strains using agar diffusion methods . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of this compound. Analogous compounds have been evaluated for their ability to inhibit urease and other enzymes, which are relevant in treating conditions like peptic ulcers and certain cancers . Molecular docking studies suggest that the compound may bind effectively to enzyme active sites, potentially leading to significant inhibitory effects.
Case Study 1: Antihypertensive Effects
A study investigated a series of compounds related to tetrahydropyran derivatives for their antihypertensive effects. The results indicated that modifications in the substituents significantly influenced their activity. Compounds with specific functional groups demonstrated enhanced efficacy in lowering blood pressure compared to their parent molecules .
Case Study 2: Antimicrobial Efficacy
Another study focused on a related class of compounds exhibiting antimicrobial properties. The results showed that certain derivatives were effective against Helicobacter pylori, a common pathogen associated with gastric ulcers. The compounds were tested using both in vitro assays and in vivo models, demonstrating promising results that warrant further investigation .
Research Findings Summary
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[(4-hydroxyoxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c15-12(9-18-11-3-1-2-4-11)14-10-13(16)5-7-17-8-6-13/h11,16H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHMPSLODTTWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













